Fmoc-D-Lys-OAll.HCl Enables a Four‑Dimensional Orthogonal Protection Strategy Unavailable with Fmoc-D-Lys(Boc)-OH
Fmoc-D-Lys-OAll.HCl provides an orthogonal protection dimension beyond the standard Fmoc/tBu scheme. In the total synthesis of macrocyclic natural peptides (polymyxin E2, daptomycin, lacticin 481), a four‑dimensionally orthogonal protective group strategy is required to selectively expose amines and carboxylic acids on‑resin [1]. Fmoc-D-Lys-OAll.HCl contributes this orthogonality because the allyl ester is stable to both 20% piperidine (Fmoc removal) and TFA (tBu removal), whereas the Boc group on Fmoc-D-Lys(Boc)-OH is cleaved under TFA, eliminating a distinct deprotection axis . This third orthogonal dimension is a prerequisite for synthesizing branched and tricyclic peptide architectures [1].
| Evidence Dimension | Orthogonal protection dimensions in Fmoc SPPS |
|---|---|
| Target Compound Data | Allyl ester stable to piperidine (Fmoc removal) and TFA (global deprotection); removable by Pd(0) catalysis |
| Comparator Or Baseline | Fmoc-D-Lys(Boc)-OH: Boc group stable to piperidine but cleaved by TFA; no third orthogonal dimension |
| Quantified Difference | Fmoc-D-Lys-OAll.HCl adds a third orthogonal deprotection axis; Fmoc-D-Lys(Boc)-OH provides only two |
| Conditions | Fmoc‑based SPPS on resin; macrocyclic peptide synthesis |
Why This Matters
Procurement of Fmoc-D-Lys-OAll.HCl is mandatory for synthetic routes requiring orthogonal C‑terminal deprotection prior to global cleavage.
- [1] Itoh, H.; Inoue, M. Full solid-phase total synthesis of macrocyclic natural peptides using four-dimensionally orthogonal protective groups. Org. Biomol. Chem. 2019, 17, 6519-6527. DOI: 10.1039/c9ob01130g. View Source
